molecular formula C8H12ClN3O B1467073 2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol CAS No. 1249649-66-8

2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol

Cat. No. B1467073
CAS RN: 1249649-66-8
M. Wt: 201.65 g/mol
InChI Key: DLLQRTXQPRFCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol” is a chemical compound that is used in scientific research. It exhibits a range of properties that make it suitable for various applications, including drug development, catalysis, and organic synthesis. It is a pyrimidine derivative, which is a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), and constitutes a central building block for a wide range of pharmacological applications .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “this compound”, has been elaborated in various synthetic approaches. These approaches have been applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications . For example, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine was prepared by allowing N2,3-trimethyl-2H-indazol-6-amine to react with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hr. at temperature ranges between 25 and 30°C in 86.7% yield .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C5H5ClN2O . The InChI code for this compound is 1S/C5H5ClN2O/c6-5-7-2-1-4 (3-9)8-5/h1-2,9H,3H2 .


Chemical Reactions Analysis

Pyrimidines, including “this compound”, are known to undergo various chemical reactions. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 144.56 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study explored the use of 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide chemistry, highlighting its stability and ease of deprotection under mild conditions (Chantreux et al., 1984).
  • Research on the reaction of 3-cyanochromones with ethylenediamine in ethanol demonstrated the formation of N,N′-ethylene-bis(2-amino-3-iminomethylchromones) and their subsequent transformation under specific conditions (Sosnovskikh et al., 2010).
  • A study on regioselective synthesis of pyrrolo[2,3-d]pyrimidine derivatives reported yields of 75-82% under specific oxidation conditions, illustrating a method for producing these biologically important compounds (Majumdar et al., 2005).

Complexation and Interaction Studies

  • The interaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its complexation with CuII and CdII were investigated, including structural analysis and docking studies to assess potential interactions with biomolecules (Mardani et al., 2019).
  • Research on 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids discussed its selective removal and conversion to poly(methacrylic acid), demonstrating its utility in polymer chemistry (Elladiou & Patrickios, 2012).

Biological and Pharmacological Applications

  • A novel method for synthesizing 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines was developed, with some compounds exhibiting excellent antibacterial activity against both gram-positive and gram-negative bacteria (Deshmukh et al., 2009).
  • The synthesis of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes and their evaluation for antioxidant properties were discussed, highlighting the influence of alkyl fragments on antioxidant activity (Rani et al., 2012).

Environmental and Degradation Studies

  • A study on the degradation of chlorimuron-ethyl by Aspergillus niger in agricultural soil detailed the microbial transformation of this herbicide, providing insights into environmental degradation processes (Sharma et al., 2012).

Mechanism of Action

While the specific mechanism of action for “2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol” is not explicitly mentioned in the search results, pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity. They exhibit a wide range of biological activities, including modulation of myeloid leukemia, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and many others .

Safety and Hazards

The safety information for “2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol” includes hazard statements H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

The future directions for “2-[(2-Chloropyrimidin-4-yl)(ethyl)amino]ethanol” could involve its use in various applications such as drug development, catalysis, and organic synthesis. As a pyrimidine derivative, it could be used in the design of privileged structures in medicinal chemistry, and to prepare libraries of novel heterocyclic compounds with potential biological activities .

properties

IUPAC Name

2-[(2-chloropyrimidin-4-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-2-12(5-6-13)7-3-4-10-8(9)11-7/h3-4,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLQRTXQPRFCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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